N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methylbenzamide
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Overview
Description
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methylbenzamide is a complex organic compound characterized by the presence of a chlorophenyl group, a dioxido-dihydrothiophenyl moiety, and a methylbenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methylbenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the 4-chlorophenylamine, which is then reacted with 4-methylbenzoyl chloride to form the intermediate 4-chlorophenyl-4-methylbenzamide. This intermediate is subsequently reacted with a dioxido-dihydrothiophene derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxido-dihydrothiophene moiety.
Reduction: Reduction reactions may target the carbonyl group in the benzamide structure.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the chlorophenyl and benzamide groups suggests possible interactions with biological macromolecules.
Medicine
Medicinally, compounds with similar structures have been investigated for their anti-inflammatory, analgesic, and antimicrobial properties. Research into N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methylbenzamide could reveal similar therapeutic potentials.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stable aromatic structure and potential for functionalization.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include proteins involved in inflammatory pathways or microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-4-methylbenzamide: Lacks the dioxido-dihydrothiophene moiety, potentially altering its reactivity and biological activity.
N-(4-chlorophenyl)-N-(2,3-dihydrothiophen-3-yl)-4-methylbenzamide: Similar but without the dioxido group, which could affect its oxidation state and reactivity.
Uniqueness
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methylbenzamide is unique due to the presence of the dioxido-dihydrothiophene moiety, which introduces additional sites for chemical reactions and potential biological interactions. This makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3S/c1-13-2-4-14(5-3-13)18(21)20(16-8-6-15(19)7-9-16)17-10-11-24(22,23)12-17/h2-11,17H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDJRZIVGLCXQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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